2,2-Dimethyl-3-butenal

Description

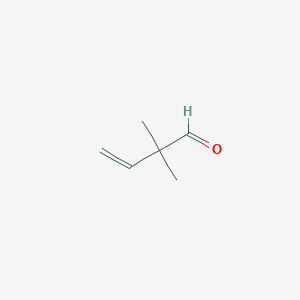

2,2-Dimethyl-3-butenal (CAS 5820-05-3) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol . Its structure features a conjugated aldehyde group at position 1, a double bond between carbons 3 and 4, and two methyl substituents at position 2 (Figure 1). This branching introduces steric hindrance, which influences its reactivity and physical properties.

Properties

IUPAC Name |

2,2-dimethylbut-3-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(2,3)5-7/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJDECFURLKSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454875 | |

| Record name | 3-Butenal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5820-05-3 | |

| Record name | 3-Butenal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-butenal can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C, followed by methylation with methyl iodide . This method yields the desired aldehyde with high specificity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The focus is on optimizing yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-butenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Decarbonylation: This reaction involves the loss of a carbon monoxide molecule, leading to the formation of hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Decarbonylation: This reaction can be induced thermally or photochemically, often requiring specific catalysts or conditions.

Major Products:

Oxidation: 2,2-Dimethyl-3-butenoic acid.

Reduction: 2,2-Dimethyl-3-butenol.

Decarbonylation: Hydrocarbons such as isobutene and propylene.

Scientific Research Applications

2,2-Dimethyl-3-butenal has several applications in scientific research:

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: While not directly used as a drug, its derivatives and reaction products are of interest in pharmaceutical research.

Industry: It serves as an intermediate in the synthesis of various fine chemicals and materials.

Mechanism of Action

The primary mechanism of action for 2,2-Dimethyl-3-butenal involves its reactivity as an aldehyde and an unsaturated compound. In decarbonylation reactions, the compound undergoes a concerted mechanism where the carbonyl carbon transfers a hydrogen to the gamma carbon, leading to the formation of carbon monoxide and hydrocarbons . This process involves a five-membered cyclic transition state, supported by theoretical and experimental studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds were selected for comparison based on shared functional groups or structural motifs:

Table 1: Key Properties of 2,2-Dimethyl-3-butenal and Analogues

Reactivity and Stability

- Aldehydes vs. Alcohols: this compound undergoes nucleophilic addition at the aldehyde group, typical of α,β-unsaturated aldehydes. The methyl groups at C2 may slow reactions due to steric effects. 2-Methyl-3-buten-2-ol and 2,3-Dimethyl-1-butanol exhibit alcohol-specific reactivity (e.g., oxidation to ketones or esters). Their safety data sheets emphasize precautions against skin/eye exposure, unlike aldehydes .

Branching and Steric Effects :

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethyl-3-butenal, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves aldol condensation or oxidation of prenol derivatives. A methodologically robust approach includes:

- Stepwise acetylation : Reacting prenol derivatives (e.g., 3-methyl-2-buten-1-ol) with acetic anhydride under inert atmosphere to form intermediates, followed by oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) combined with silica gel chromatography (hexane/ethyl acetate eluent) ensures >95% purity. Monitor progress via TLC and confirm using GC-MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H NMR reveals α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for aldehyde proton; δ 5.5–6.5 ppm for conjugated doublet) and methyl groups (δ 1.1–1.3 ppm) .

- IR : Strong absorption bands at ~2820 cm (C-H stretch of aldehyde) and ~1720 cm (C=O stretch) confirm functional groups .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; major fragment ions at m/z 84 (base peak, [M-CHO]) and m/z 56 ([CH]) .

Advanced: How can computational methods resolve contradictions in reported thermochemical data for this compound?

Answer:

Conflicting ΔH values (e.g., gas-phase enthalpy of formation) can be addressed via:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compute enthalpy using Gaussian 16. Compare results with NIST Chemistry WebBook data .

- Statistical error analysis : Apply the Birge ratio to assess consistency across datasets, prioritizing NIST-validated values .

Advanced: What experimental strategies mitigate safety risks during handling of this compound?

Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of volatile aldehydes .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory. Avoid contact with oxidizers (e.g., peroxides) due to aldehyde reactivity .

Advanced: How can isomerization pathways of this compound be studied under kinetic vs. thermodynamic control?

Answer:

- Kinetic studies : Perform reactions at low temperatures (−78°C) in THF with NaH as a base; monitor via C NMR for transient intermediates .

- Thermodynamic analysis : Use calorimetry (e.g., DSC) to measure ΔH of isomerization. Compare with computational ΔG values from Gaussian simulations .

Basic: What chromatographic methods are optimal for separating this compound from byproducts?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/water) at 1 mL/min; UV detection at 210 nm .

- Preparative GC : Use a capillary column (HP-5MS) with temperature programming (50°C to 200°C at 10°C/min) .

Advanced: How does this compound participate in heterocyclic synthesis?

Answer:

- Paal-Knorr reaction : React with hydrazines in ethanol under reflux to form pyrazoles. Monitor regioselectivity via LC-MS and optimize using Lewis acid catalysts (e.g., ZnCl) .

- Cycloaddition : Utilize Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C; characterize adducts via X-ray crystallography .

Basic: What are the environmental degradation pathways of this compound?

Answer:

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; quantify intermediates (e.g., carboxylic acids) via IC-MS .

- Biodegradation : Use OECD 301F test with activated sludge; measure BOD to assess microbial breakdown efficiency .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) elucidate metabolic pathways of this compound in model organisms?

Answer:

- Synthesis of C-labeled analog : Incorporate C at the aldehyde carbon via Claisen-Schmidt condensation with CHI .

- Metabolite tracking : Administer to Drosophila melanogaster and analyze hemolymph via LC-HRMS; map metabolites using Mass Frontier software .

Advanced: What statistical approaches resolve discrepancies in reaction yield data across studies?

Answer:

- Multivariate ANOVA : Analyze variables (catalyst loading, temperature) using JMP Pro 16. Identify outliers via Cook’s distance .

- Bayesian meta-analysis : Pool data from 5+ studies using Stan; report posterior distributions for yield with 95% credible intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.